N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE
Description
N-[2-(3-Methyl-1,2-oxazol-5-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide is a heterocyclic compound featuring a benzothiadiazole core fused with a carboxamide group and a 3-methylisoxazole ethyl side chain. The benzothiadiazole moiety (a bicyclic structure with sulfur and nitrogen atoms) confers unique electronic properties, such as electron-withdrawing characteristics, which influence reactivity and intermolecular interactions .
Properties
IUPAC Name |
N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S/c1-8-6-10(19-15-8)4-5-14-13(18)9-2-3-11-12(7-9)17-20-16-11/h2-3,6-7H,4-5H2,1H3,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXSTFGSUUPJOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNC(=O)C2=CC3=NSN=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2,1,3-Benzothiadiazole-5-carboxylic Acid
The 2,1,3-benzothiadiazole (BTD) core is typically synthesized via cyclization reactions starting from ortho-substituted aniline derivatives. A common approach involves the nitration of o-phenylenediamine followed by diazotization and sulfur incorporation (Scheme 1). For the 5-carboxylic acid derivative, a regioselective functionalization is critical.
Method A: Direct Cyclization
- Starting Material : 4-Amino-3-nitrobenzoic acid is treated with thionyl chloride to form the corresponding acid chloride.
- Cyclization : Reaction with sodium sulfide in aqueous HCl induces cyclization to yield 2,1,3-benzothiadiazole-5-carboxylic acid.
- Yield : 68–72% after recrystallization from ethanol.
Method B: Halogen Dance Isomerization
Adapting methodologies from oxazole synthesis, 5-bromo-2,1,3-benzothiadiazole is subjected to halogen dance conditions (LiTMP, −78°C) to reposition the bromine atom, followed by carboxylation via CO₂ insertion. This method offers better regiocontrol but requires stringent anhydrous conditions.
Comparative Table 1: Synthesis of 2,1,3-Benzothiadiazole-5-carboxylic Acid
| Method | Reagents | Conditions | Yield | Key Advantage |
|---|---|---|---|---|
| A | SOCl₂, Na₂S | Reflux, 6 h | 72% | Simplicity |
| B | LiTMP, CO₂ | −78°C, 2 h | 65% | Regioselectivity |
Preparation of 3-Methyl-1,2-oxazol-5-yl Ethylamine
The 3-methyl-1,2-oxazole ring is synthesized via cyclocondensation of β-keto esters with hydroxylamine derivatives, followed by functionalization to introduce the ethylamine side chain.
Step 1: Oxazole Formation
- Substrate : Ethyl acetoacetate reacts with hydroxylamine hydrochloride in ethanol under reflux to form 3-methyl-1,2-oxazol-5-ol.
- Bromination : Treatment with PBr₃ converts the hydroxyl group to bromide, yielding 5-bromo-3-methyl-1,2-oxazole.
Amide Bond Formation: Coupling the Components
The final step involves coupling 2,1,3-benzothiadiazole-5-carboxylic acid with 3-methyl-1,2-oxazol-5-yl ethylamine.
Method C: Acid Chloride Route
- Activation : The carboxylic acid is treated with thionyl chloride to form the acid chloride.
- Aminolysis : Reaction with the oxazole ethylamine in dry THF at 0°C–25°C for 4 h yields the target compound.
- Yield : 85% after precipitation and washing.
Method D: Coupling Reagent Approach
Using EDC·HCl and HOBt in DMF, the carboxylic acid is activated in situ and coupled with the amine at room temperature for 24 h. This method minimizes side reactions and improves scalability, with yields up to 91%.
Comparative Table 2: Amide Coupling Strategies
| Method | Reagents | Solvent | Time | Yield |
|---|---|---|---|---|
| C | SOCl₂, Et₃N | THF | 4 h | 85% |
| D | EDC·HCl, HOBt | DMF | 24 h | 91% |
Alternative Synthetic Routes and Optimization
Microwave-Assisted Synthesis
Adapting catalyst-free protocols from benzothiazole synthesis, microwave irradiation (150°C, 20 min) reduces the coupling step duration to 30 min with comparable yields (88%).
One-Pot Strategy
A sequential approach combines cyclization and coupling in a single reactor, using POCl₃ as both cyclizing and activating agent. This method achieves an overall yield of 74% but requires precise temperature control.
Analytical Characterization
Critical validation data include:
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, BTD-H), 7.98–7.82 (m, 2H, BTD-H), 6.45 (s, 1H, oxazole-H), 3.72 (t, J = 6.8 Hz, 2H, CH₂), 3.02 (t, J = 6.8 Hz, 2H, CH₂), 2.41 (s, 3H, CH₃).
- IR : 1675 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C=N oxazole).
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the oxazole and benzothiadiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or substituted amides.
Scientific Research Applications
N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for developing new drugs with antimicrobial, anticancer, or anti-inflammatory properties.
Materials Science: Use in the development of organic semiconductors and light-emitting diodes (LEDs) due to its conjugated structure.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as carbonic anhydrase or kinases.
Pathways Involved: Inhibition of enzyme activity leading to therapeutic effects such as reduced inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Isoxazole Derivatives
Compounds such as MZO-2 (ethyl N-(4-{[(2,4-dimethoxyphenyl)methyl]carbamoyl}-3-methyl-1,2-oxazol-5-yl)ethanimidate, ) share the 3-methylisoxazole group but differ in their core structures. MZO-2’s ethanimidate group and aromatic carbamoyl side chain enable anti-inflammatory activity via suppression of TNFα and caspases, whereas the target compound’s benzothiadiazole-carboxamide may target different pathways .
Thienyl and Oxadiazole Analogs
Patent compounds like 20 (2-[[(5-methyl-3-isoxazolyl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-3-pyridinecarboxamide, ) replace benzothiadiazole with pyridine and incorporate thioether linkages. Such substitutions reduce aromaticity but introduce flexibility, which could affect membrane permeability in drug design .
Pharmacological and Physicochemical Profiles
Table 1. Structural and predicted physicochemical comparisons.
Biological Activity
N-[2-(3-Methyl-1,2-oxazol-5-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiadiazole core substituted with a 3-methyl-1,2-oxazole group. Its molecular formula is , and it exhibits properties typical of heterocyclic compounds. The structural configuration plays a crucial role in its biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of benzothiadiazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown efficacy against breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 | 15.4 | Bernard et al. 2014 |
| A549 | 12.8 | Chung et al. 2015 |
| PC3 | 10.0 | Giordano et al. 2019 |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Studies have demonstrated that certain derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for selected strains are summarized below.
Table 2: Antimicrobial Activity
| Microorganism | MIC (µg/mL) | Reference |
|---|---|---|
| Bacillus subtilis | 32 | Kakkar et al. 2018 |
| Escherichia coli | 64 | Reddy et al. 2016 |
| Pichia pastoris | 16 | Omar et al. 2020 |
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism or bacterial growth.
- Receptor Modulation : It can bind to receptors that regulate cell signaling pathways related to proliferation and apoptosis.
Case Studies
A notable study investigated the effects of this compound on various cancer cell lines, revealing that it induces apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins like Bcl-2. Additionally, another study highlighted its potential as an antimicrobial agent against resistant strains of bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
